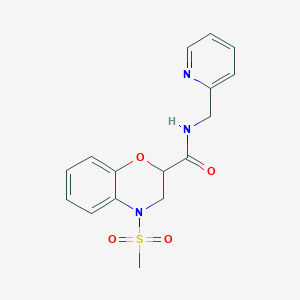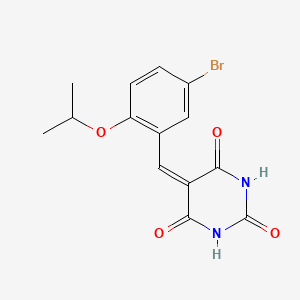![molecular formula C23H23NO B6062316 4-[3-(9H-fluoren-9-ylamino)butyl]phenol](/img/structure/B6062316.png)
4-[3-(9H-fluoren-9-ylamino)butyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(9H-fluoren-9-ylamino)butyl]phenol, also known as FB-phenol, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a phenolic compound that contains a fluorene group and an amino group, and it is commonly used as a fluorescent probe in biochemical studies.
Scientific Research Applications
4-[3-(9H-fluoren-9-ylamino)butyl]phenol has a wide range of scientific research applications, including the study of protein-ligand interactions, enzyme kinetics, and cell signaling pathways. This compound is commonly used as a fluorescent probe in these studies due to its ability to bind to proteins and emit fluorescence upon excitation. This property makes it an ideal tool for studying protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Mechanism of Action
The mechanism of action of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol is based on its ability to bind to proteins and emit fluorescence upon excitation. The fluorescence emission of this compound is dependent on the local environment of the protein it is bound to, which makes it an ideal tool for studying protein structure and function. The binding of this compound to proteins is reversible, which allows for the monitoring of protein-ligand interactions in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. However, the use of this compound in cell-based assays can lead to changes in cellular behavior due to the binding of the compound to proteins and the subsequent changes in protein structure and function.
Advantages and Limitations for Lab Experiments
The use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research has several advantages, including its ability to monitor protein-ligand interactions in real-time, its non-toxic nature, and its reversible binding to proteins. However, there are also some limitations to the use of this compound in lab experiments. These limitations include the complex synthesis process, the need for careful control of reaction conditions and purification steps, and the potential for changes in cellular behavior due to the binding of the compound to proteins.
Future Directions
There are several future directions for the use of 4-[3-(9H-fluoren-9-ylamino)butyl]phenol in scientific research. These include the development of new synthetic methods for the compound, the use of this compound in the study of protein structure and function, and the application of this compound in the development of new drugs and therapies. Additionally, the use of this compound in combination with other fluorescent probes and imaging techniques may lead to new insights into cellular behavior and signaling pathways.
Synthesis Methods
4-[3-(9H-fluoren-9-ylamino)butyl]phenol can be synthesized using a multi-step process that involves the reaction of 9H-fluorene with 3-bromopropionyl chloride to form 3-(9H-fluoren-9-yl)propanoyl chloride. This intermediate is then reacted with 4-aminophenol in the presence of a base to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
properties
IUPAC Name |
4-[3-(9H-fluoren-9-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-16(10-11-17-12-14-18(25)15-13-17)24-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,12-16,23-25H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOFNTSGXYPTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-chloro-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6062239.png)
![1-[2-(4-morpholinyl)ethyl]-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6062240.png)
![7-chloro-3-[(2-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6062241.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)
![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-{1-cyclopentyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6062258.png)
![5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6062271.png)
![1-ethyl-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B6062283.png)

![N'-[1-(3,4-dihydroxyphenyl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6062292.png)
![2-cyclopentyl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6062293.png)
![2-[4-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6062303.png)